molecular formula C7H10N2O2 B13618157 O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine

O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine

Cat. No.: B13618157
M. Wt: 154.17 g/mol
InChI Key: IQXONDLZHRBIKF-UHFFFAOYSA-N
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Description

O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a methoxy-substituted pyridylmethyl group. Hydroxylamine derivatives are critical intermediates in organic synthesis, particularly in oxime formation, nucleophilic substitutions, and as ligands in medicinal chemistry . The pyridine ring introduces nitrogen-based electronic effects, while the methoxy group enhances solubility and modulates reactivity.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

O-[(4-methoxypyridin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H10N2O2/c1-10-7-2-3-9-6(4-7)5-11-8/h2-4H,5,8H2,1H3

InChI Key

IQXONDLZHRBIKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CON

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary method for synthesizing aromatic hydroxylamine compounds such as O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine involves the catalytic reduction of precursor compounds containing a suitable leaving group or functional moiety. A typical precursor is an aromatic compound with a substituent amenable to reduction, such as a nitro, halogen, or acyl group, which is converted to the hydroxylamine derivative under controlled conditions.

Supporting Synthetic Techniques and Reagent Preparation

Hydroxylamine Donor Reagents

Hydroxylamine itself is unstable and mutagenic, thus often used in protected or salt forms. Several O-protected hydroxylamine reagents are commercially available or can be synthesized for use in hydroxylamine transfer reactions:

Data Summary Table: Key Preparation Parameters for this compound

Parameter Description Notes
Precursor Compound Aromatic compound with reducible substituent (e.g., halogen or acyl group) Must contain 4-methoxy-2-pyridyl moiety
Reducing Agent Hydrazine hydrate Used in excess for complete reduction
Catalyst Reduction catalyst (e.g., Pd/C, Raney Nickel) Facilitates selective reduction
Solvent Aliphatic or cyclic ether (e.g., tetrahydrofuran) Provides suitable reaction medium
Reaction Temperature Mild to moderate (ambient to reflux depending on catalyst) Controlled to avoid side reactions
Conversion Rate >99% High efficiency
Selectivity >99% High purity product
Post-Processing Solid-liquid separation, possible N-acylation for derivatives Optional step for functionalization

Chemical Reactions Analysis

Types of Reactions

O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles, such as halides or amines, can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The methoxy group in O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine donates electron density to the pyridine ring, enhancing nucleophilicity compared to chloro-substituted analogs (e.g., ’s compound) .

Phenyl and Substituted Phenyl Derivatives

Aromatic benzyl-hydroxylamines are widely studied for their reactivity and applications:

Compound Name Substituents LogP Boiling Point (°C) Applications Evidence ID
O-(2-Fluorophenyl)methylhydroxylamine 2-Fluorophenyl 1.916 238 Lab reagent; fluorinated probe for spectroscopy
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine Biphenyl-4-yl Not specified Not specified Intermediate in pharmaceutical synthesis
O-(4-Methoxyphenethyl)hydroxylamine 4-Methoxyphenethyl Not specified Not specified Pharmacological chaperone studies

Key Differences :

  • Lipophilicity : Pyridyl derivatives (e.g., the target compound) are less lipophilic (lower LogP) than purely aromatic analogs like O-(2-fluorophenyl)methylhydroxylamine (LogP = 1.916) due to the polar pyridine nitrogen .
  • Reactivity : Fluorinated phenyl derivatives (e.g., ) exhibit enhanced stability against oxidation but reduced nucleophilicity compared to methoxy-substituted pyridyl compounds .

Fluorinated and Polyhalogenated Derivatives

Halogenation significantly alters physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Applications Evidence ID
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl Pentafluorophenyl 243.57 Derivatization agent for carbonyl detection via isotopic labeling
O-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine Cyclohexyl/trifluoromethyl Not specified Agrochemical and pharmaceutical research

Key Differences :

  • Electron-Withdrawing Effects : Pentafluorobenzyl derivatives () are highly electron-deficient, making them potent electrophiles but less nucleophilic than methoxy-pyridyl analogs .
  • Applications : Fluorinated hydroxylamines are preferred in mass spectrometry-based detection (e.g., carbonyl compound analysis) due to their distinct isotopic patterns .

Biological Activity

O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Molecular Structure and Formula

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₁₀N₂O₂
  • Molecular Weight: 154.17 g/mol

The compound features a hydroxylamine functional group attached to a methoxy-substituted pyridine ring, contributing to its stability and reactivity in various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. The compound's efficacy against various bacterial strains suggests a mechanism involving the modulation of enzyme activity that is critical for bacterial survival.

Anticancer Activity

This compound has also been studied for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by influencing specific biochemical pathways associated with cell cycle regulation and apoptosis. For instance, it has been observed to induce cell cycle arrest in cancer cell lines such as HeLa, demonstrating an IC50 value that indicates moderate potency .

The proposed mechanism of action for this compound involves:

  • Enzyme Modulation: The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular processes such as proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: It is hypothesized that the compound may induce oxidative stress in target cells, leading to increased ROS levels that can trigger apoptotic pathways .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: 4-methoxy-2-pyridine and hydroxylamine.
  • Reaction Conditions: The reaction is conducted under controlled conditions using solvents like ethyl acetate at temperatures ranging from -10°C to 5°C.
  • Purification Techniques: Advanced purification methods such as column chromatography and recrystallization are employed to obtain high purity levels.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds featuring pyridine structures or hydroxylamine functionalities:

Compound NameBiological ActivityIC50 (µM)
This compoundAntimicrobial, AnticancerModerate
Hydroxylamine derivativesVaries; some show anticancer propertiesVaries
Pyridine-based compoundsOften exhibit diverse biological activitiesVaries

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound on HeLa cells, researchers found that treatment with the compound resulted in significant inhibition of cell proliferation. The study reported an IC50 value indicating effective concentration levels required for significant anti-proliferative effects .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound revealed its effectiveness against several pathogenic bacteria. The results demonstrated a clear dose-dependent response, supporting the potential use of this compound in developing new antimicrobial agents .

Q & A

Basic: What synthetic strategies are recommended for O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine, and how can reaction conditions be optimized for yield?

Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A common approach includes:

  • Step 1: Alkylation of 4-methoxy-2-picoline with a hydroxylamine precursor, using coupling agents like EDC/HOBt under inert conditions .
  • Step 2: Protection of the hydroxylamine group (e.g., via THP or Boc groups) to prevent undesired side reactions during subsequent steps .
  • Step 3: Purification via recrystallization or column chromatography to isolate the product .

Optimization Tips:

  • Catalysts: Palladium or copper catalysts improve cross-coupling efficiency in pyridine functionalization .
  • Temperature: Maintain reactions at 0–25°C to balance reactivity and stability of intermediates .
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, pyridyl protons at δ 7.5–8.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₁₁N₂O₂: calc. 167.0821, obs. 167.0818) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects polar byproducts .

Contradiction Management:
If NMR and MS data conflict (e.g., unexpected peaks), perform 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Advanced: How does the 4-methoxy group on the pyridine ring influence the nucleophilicity of this compound in oxime formation?

Answer:
The 4-methoxy group is electron-donating, enhancing the electron density of the pyridine ring. This:

  • Increases Nucleophilicity: Stabilizes transition states during oxime formation with carbonyl compounds (e.g., ketones, aldehydes) .
  • Steric Effects: The methoxy group’s position minimizes steric hindrance at the reaction site, favoring regioselective coupling .

Experimental Validation:
Compare reaction rates with analogs lacking the methoxy group (e.g., O-(pyridin-2-ylmethyl)hydroxylamine) using kinetic assays .

Advanced: What strategies stabilize this compound under acidic or oxidative storage conditions?

Answer:

  • Salt Formation: Convert to hydrochloride salts (improves water solubility and reduces decomposition) .
  • Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Additives: Include antioxidants (e.g., BHT) at 0.1% w/w in lyophilized formulations .

Basic: What are the primary medicinal chemistry applications of this compound?

Answer:

  • Enzyme Inhibition: Acts as a reversible inhibitor for metalloenzymes (e.g., matrix metalloproteinases) by chelating active-site metal ions .
  • Drug Intermediate: Used to synthesize oxime-based prodrugs, enhancing bioavailability of therapeutics .

Advanced: How can computational methods predict the binding affinity of this compound derivatives to target enzymes?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the hydroxylamine moiety and enzyme active sites (e.g., Zn²⁺ in MMP-2) .
  • QSAR Studies: Correlate substituent effects (e.g., methoxy position) with inhibitory activity using regression models .
  • MD Simulations: Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .

Advanced: What side reactions occur during this compound coupling with carbonyl compounds, and how are they minimized?

Answer:

  • Common Side Reactions:
    • Over-oxidation to nitroso derivatives under aerobic conditions .
    • Schiff base formation with primary amines in the reaction mixture .
  • Mitigation Strategies:
    • Use degassed solvents and conduct reactions under nitrogen .
    • Add scavengers (e.g., hydroxylamine HCl) to trap reactive intermediates .

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